1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-
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Overview
Description
1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is notable for its unique structure, which includes a methoxy group, a phenyl group, and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . Subsequent functionalization steps introduce the methoxy, phenyl, and tetrazole groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields quinones, while reduction of a nitro group results in an amine .
Scientific Research Applications
1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The tetrazole moiety may contribute to binding affinity and specificity, enhancing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
6-Methoxyindole: Shares the methoxy group but lacks the phenyl and tetrazole moieties.
2-Phenylindole: Contains the phenyl group but not the methoxy or tetrazole groups.
Uniqueness
The presence of the tetrazole moiety, in particular, distinguishes it from other indole derivatives and contributes to its unique properties .
Properties
CAS No. |
66354-98-1 |
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Molecular Formula |
C17H15N5OS |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
6-methoxy-2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C17H15N5OS/c1-23-12-7-8-13-14(9-12)18-16(11-5-3-2-4-6-11)17(13)24-10-15-19-21-22-20-15/h2-9,18H,10H2,1H3,(H,19,20,21,22) |
InChI Key |
LWINWUPFKQISOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)SCC4=NNN=N4 |
Origin of Product |
United States |
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